molecular formula C11H23NO3 B2705475 (R)-3-(tert-butoxycarbonylamino)-4-methylpentanol CAS No. 285124-33-6

(R)-3-(tert-butoxycarbonylamino)-4-methylpentanol

Cat. No.: B2705475
CAS No.: 285124-33-6
M. Wt: 217.309
InChI Key: HYEXCBXDBHHJJY-SECBINFHSA-N
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Description

“®-3-(tert-butoxycarbonylamino)-4-methylpentanol” is a chemical compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is commonly used as a protective group for amino acids in peptide synthesis . It is also used for the protection of hydroxy groups .


Synthesis Analysis

The synthesis of compounds with a Boc group can be achieved through various methods. One method involves the use of a phosphonium ionic liquid for high-temperature Boc deprotection of amino acids and peptides . Another method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems .


Chemical Reactions Analysis

The Boc group in “®-3-(tert-butoxycarbonylamino)-4-methylpentanol” can undergo various chemical reactions. For instance, it can be deprotected under acidic conditions commonly with trifluoroacetic acid . A method for high-temperature Boc deprotection involves the use of a phosphonium ionic liquid .

Scientific Research Applications

Precursor for trans-4-Methylproline

The compound has been used in the synthesis of trans-4-methylproline, showcasing its utility as a precursor in the hydrogenation process. By employing different catalyst/solvent systems, researchers optimized the cis/trans ratio, highlighting its role in generating enantiomerically enriched intermediates for proline derivatives (Nevalainen & Koskinen, 2001).

Catalyst in Enantioselective α-Aminations

It has found application as a key component in the synthesis of chiral hydrogen bond donor catalysts. These catalysts are effective in enantioselective α-aminations of 1,3-dicarbonyl compounds, demonstrating the compound's role in facilitating highly selective organic reactions (Kumar, Ghosh, & Gladysz, 2016).

Characterization and Structural Analysis

The tert-butoxycarbonylamino moiety has been utilized in compounds for structural analysis and characterization. One study focused on the synthesis and crystal structure of S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate, providing insights into its molecular arrangement and intermolecular interactions, which are crucial for designing molecules with desired properties (Dinesh et al., 2010).

Biocatalysis and Green Chemistry

In biocatalysis and green chemistry, (R)-3-(tert-butoxycarbonylamino)-4-methylpentanol derivatives have been applied in the development of environmentally benign processes. One notable application is the biocatalytic process for producing (R)-2-methylpentanol, illustrating the compound's contribution to sustainable and cost-effective manufacturing (Gooding et al., 2010).

Pharmaceutical Intermediate

The compound's derivatives have been explored as intermediates in the synthesis of pharmaceuticals. For example, its role in the stereoselective synthesis of angiotensinogen transition-state analogues and renin inhibitors underscores its importance in drug discovery and development (Thaisrivongs et al., 1987).

Mechanism of Action

The mechanism of action for the Boc group involves the amine attacking a carbonyl site on di-tert-butyl dicarbonate (Boc2O), resulting in tert-butyl carbonate leaving as a leaving group . Tert-butyl bicarbonate then breaks down into CO2 (gas) and tert-butanol .

Future Directions

The future directions in the study of compounds with a Boc group could involve the development of more efficient and sustainable methods for Boc protection and deprotection . This could extend the possibility for extraction of water-soluble polar organic molecules using ionic liquids .

Properties

IUPAC Name

tert-butyl N-[(3R)-1-hydroxy-4-methylpentan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-8(2)9(6-7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEXCBXDBHHJJY-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CCO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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